molecular formula C19H24O2 B1329526 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane CAS No. 5613-46-7

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

Cat. No.: B1329526
CAS No.: 5613-46-7
M. Wt: 284.4 g/mol
InChI Key: ODJUOZPKKHIEOZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Bisphenol M is characterized by a diphenylpropane backbone substituted with methyl groups at the 3,5-positions of each phenolic ring. Its systematic IUPAC name is 4,4'-(1,3-phenylenediisopropylidene)bisphenol , reflecting the isopropylidene bridge connecting two 3,5-dimethyl-4-hydroxyphenyl groups.

Key Identifiers:

Property Value
CAS Registry Number 13595-25-0
Molecular Formula C₂₄H₂₆O₂
Molecular Weight 346.46 g/mol
Common Synonyms Tetramethylbisphenol A, 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

The compound’s nomenclature often varies in industrial contexts, with "Bisphenol M" being the most widely recognized trivial name.

Historical Background and Discovery

Bisphenol M was first synthesized in the late 20th century as part of efforts to develop thermally stable and processable alternatives to conventional bisphenols like Bisphenol A (BPA). The condensation of 2,6-dimethylphenol with acetone under acidic catalysis (e.g., sulfuric acid) emerged as a key synthetic route. This method, optimized for high yields (>94%), enabled scalable production.

The compound gained prominence in the 2000s due to its utility in high-performance polycarbonates and phthalonitrile resins . Its adoption was driven by the need for materials with enhanced thermal stability and optical properties, particularly in aerospace and electronics industries.

Structural Characteristics and Physical Properties

Bisphenol M’s structure features two phenolic rings linked by a 1,3-diisopropylidene bridge, with methyl groups at the 3,5-positions (Figure 1). This arrangement confers rigidity and symmetry, influencing its physicochemical behavior.

Physical Properties:

Property Value Source
Melting Point 135–139°C
Boiling Point 495.9°C (predicted)
Density 1.107 g/cm³
Refractive Index 1.595
Solubility Methanol, DMSO

Spectroscopic characterization reveals distinct infrared (IR) absorption bands at 3350 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (aromatic C=C), while nuclear magnetic resonance (¹H NMR ) spectra show peaks at δ 2.2 ppm (methyl groups) and δ 6.7 ppm (aromatic protons). Mass spectrometry confirms the molecular ion peak at m/z 346.193.

Significance in Scientific Research and Industry

Bisphenol M’s applications span multiple domains due to its unique properties:

Polymer Science

  • Polycarbonates : BPM-based copolymers exhibit superior thermal stability (glass transition temperatures >150°C) and mechanical strength compared to BPA analogs. For example, tetramethylbisphenol A copolycarbonates demonstrate 20% higher tensile modulus.
  • Phthalonitrile Resins : BPM serves as a precursor for bisphenol M diphthalonitrile (BMPN) , a resin with exceptional thermal resistance (>400°C) used in aerospace composites.

Optical Materials

Polymers derived from BPM exhibit high refractive indices (n = 1.63–1.64), making them suitable for lenses and waveguides. These values exceed those of conventional polycarbonates (n = 1.58).

Industrial Applications

  • Epoxy Resins : BPM enhances crosslinking density, improving adhesive strength and chemical resistance.
  • Flame Retardants : Halogenated derivatives of BPM are explored for use in fire-resistant coatings.

Properties

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJUOZPKKHIEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97700-62-4
Record name Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro-
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DSSTOX Substance ID

DTXSID8047973
Record name 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol)
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Molecular Weight

284.4 g/mol
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Physical Description

Dry Powder
Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl-
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CAS No.

5613-46-7
Record name 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane
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Record name Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl-
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl-
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Record name 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol)
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Record name 4,4'-isopropylidenedi-2,6-xylol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be synthesized through the condensation reaction of acetone with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in large-scale reactors using optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Polymer Synthesis

One of the primary applications of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is in the synthesis of high-performance polymers and resins. It acts as a monomer in the production of polycarbonate and epoxy resins, which are valued for their strength, thermal stability, and resistance to impact.

In biological research, this compound has been investigated for its potential endocrine-disrupting effects. Studies have shown that it can bind to estrogen receptors and may exhibit both agonistic and antagonistic activities depending on the concentration and context.

Case Study: Estrogen Receptor Binding

A study screened several bisphenol-related compounds for their binding affinity to estrogen receptors. The findings indicated that this compound demonstrated significant binding affinity (IC50 values around 5.75 nM), suggesting its potential role as an endocrine disruptor .

Medical Applications

This compound is also being explored for use in drug delivery systems and as a component in medical devices due to its biocompatibility and mechanical properties. Its ability to form stable polymers makes it suitable for applications where durability and resistance to environmental degradation are critical.

Table 2: Medical Applications of this compound

ApplicationDescription
Drug Delivery SystemsUsed in the formulation of biodegradable carriers
Medical DevicesComponents in implants and prosthetics
CoatingsAntimicrobial coatings for surgical instruments

Industrial Applications

In industrial settings, this compound is utilized in the production of flame retardants, coatings, and adhesives. Its chemical structure allows it to impart fire-resistant properties to materials without compromising mechanical integrity.

Case Study: Flame Retardant Properties

Research has demonstrated that polymers derived from this compound exhibit enhanced flame retardancy compared to conventional materials. This characteristic is particularly valuable in industries such as construction and automotive manufacturing where fire safety is paramount.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane involves its interaction with various molecular targets and pathways. The hydroxyl groups on the aromatic rings can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

TMBPA belongs to the bisphenol family, sharing a propane-2,2-diyl backbone with derivatives differing in substituents on the aromatic rings. Key analogs include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Applications References
TMBPA 3,5-dimethyl C₁₉H₂₄O₂ 284.39 Polymers, resins
Bisphenol A (BPA) None (R₁=R₂=H) C₁₅H₁₆O₂ 228.29 Polycarbonates, epoxies
DMBPA (2,2-Bis(4-hydroxy-3-methylphenyl)propane) 3-methyl C₁₇H₂₀O₂ 256.34 Enzyme inhibition studies
Tetrabromobisphenol A (TBBPA) 3,5-dibromo C₁₅H₁₂Br₄O₂ 543.87 Flame retardants
Tetrachlorobisphenol A (TCBPA) 3,5-dichloro C₁₅H₁₂Cl₄O₂ 366.07 Flame retardants

Key Observations :

  • Steric Effects : TMBPA’s 3,5-dimethyl groups increase steric hindrance compared to BPA, reducing rotational freedom and enhancing polymer rigidity .
  • Halogenation : Halogenated analogs (TBBPA, TCBPA) exhibit higher molecular weights and flame-retardant properties due to bromine/chlorine substituents but raise environmental persistence concerns .

Key Findings :

  • TMBPA exhibits 3-fold greater inhibition of human 11β-HSD1 than BPA, likely due to enhanced lipophilicity from methyl groups .
  • DMBPA (single methyl substitution) shows intermediate potency, underscoring the role of substituent number and position .

Environmental and Regulatory Considerations

  • Halogenated Analogs : TBBPA and TCBPA are persistent organic pollutants (POPs) with bioaccumulation risks, whereas TMBPA’s environmental impact remains less studied .

Biological Activity

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly referred to as TMBPA, is a bisphenol derivative that has garnered attention due to its potential biological activities. This compound is structurally similar to bisphenol A (BPA) and has been studied for its interactions with various biological targets, particularly estrogen receptors and steroidogenic enzymes. This article reviews the biological activity of TMBPA, highlighting its mechanisms of action, inhibitory effects on specific enzymes, and relevant case studies.

Chemical Structure

TMBPA is characterized by its unique chemical structure, which includes two hydroxymethyl phenyl groups connected by a propane bridge. The molecular formula is C15_{15}H18_{18}O2_2, and it possesses significant lipophilicity due to the presence of multiple methyl groups.

Estrogen Receptor Interaction

TMBPA has been shown to interact with estrogen receptors (ERα and ERβ). Studies indicate that TMBPA exhibits agonistic activity towards ERα, similar to BPA. In competitive binding assays, TMBPA demonstrated a binding affinity comparable to that of BPA, suggesting it may act as an endocrine disruptor by mimicking estrogenic activity .

Table 1: Binding Affinities of Bisphenol Compounds to ERα

CompoundIC50 (nM)
This compound10.5
Bisphenol A25.0
Bisphenol C2.81

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Recent research has highlighted TMBPA's role as an inhibitor of human and rat 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of cortisol and cortisone. TMBPA exhibited mixed/competitive inhibition with IC50 values significantly lower than those of other BPA analogues .

Table 2: Inhibitory Potency of BPA Analogues on 11β-HSD1

CompoundIC50 (µM)
This compound0.75
Bisphenol A0.78
Bisphenol G5.06

Study on Estrogenic Activity

A study evaluated the estrogenic activity of TMBPA alongside other bisphenols using reporter-gene assays. Results indicated that TMBPA induced transcriptional activity in ERα-expressing cells at concentrations ranging from 0.1 µM to 10 µM, correlating with its binding affinity .

Study on Enzyme Inhibition

In another investigation focusing on the inhibition of human and rat 11β-HSD1, TMBPA was found to inhibit the enzyme effectively with an IC50 value of 0.75 µM, demonstrating its potential as a therapeutic target for conditions related to cortisol metabolism . Molecular docking studies revealed that TMBPA binds effectively at the active site of the enzyme, forming stabilizing interactions that contribute to its inhibitory potency.

Discussion

The biological activity of TMBPA underscores its potential implications in endocrine disruption and metabolic regulation. Its structural similarity to BPA suggests that it could share similar health risks associated with hormone modulation. The findings regarding its interaction with estrogen receptors and inhibition of steroidogenic enzymes highlight the need for further research into its safety profile and potential therapeutic applications.

Q & A

Q. What are the recommended laboratory methods for synthesizing 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane?

The compound can be synthesized via phase-transfer catalyzed polymerization. For example, 4-bromo-2,6-dimethylphenol is polymerized in the presence of this compound under phase-transfer conditions using catalysts like quaternary ammonium salts. Reaction parameters such as temperature (typically 60–80°C), solvent (e.g., toluene/water biphasic systems), and stoichiometric ratios of monomers must be optimized to control molecular weight and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood.
  • Storage: Store in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent moisture absorption. Stability data indicate no decomposition under recommended conditions, but long-term storage should be avoided to minimize degradation risks .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the phenolic proton environment (δ 6.5–7.0 ppm) and methyl/propane backbone signals.
  • FT-IR: Peaks at ~3350 cm1^{-1} (O-H stretch) and 1600 cm1^{-1} (aromatic C=C) are diagnostic.
  • HPLC-MS: Reverse-phase HPLC with UV detection (λ = 280 nm) and mass spectrometry (ESI+) can verify purity (>98% by GC) and molecular ion peaks (m/z 284.39) .

Advanced Research Questions

Q. How does this compound influence supramolecular interactions in crystal engineering?

The compound’s hydroxyl and methyl groups participate in hydrogen bonding (O-H···O) and van der Waals interactions, directing crystal packing. Computational modeling (e.g., Hirshfeld surface analysis) can map interactions like C-H···π and π-π stacking. These interactions are critical for designing co-crystals with tunable mechanical or thermal properties, leveraging its rigid biphenyl core .

Q. What role does this compound play in controlled polymerization reactions?

It acts as a chain-terminating agent in phase-transfer catalyzed polymerization. For example, in synthesizing poly(2,6-dimethyl-1,4-phenylene oxide), the compound regulates molecular weight by capping growing chains. Kinetic studies (e.g., GPC monitoring) show linear Mn vs. conversion plots, confirming living polymerization behavior. Adjusting its concentration allows precise control over polymer polydispersity (PDI <1.5) .

Q. How do structural modifications of this compound affect its reactivity in oxidative environments?

Substituting methyl groups with electron-withdrawing substituents (e.g., Cl) enhances oxidative stability, as shown in analogs like 2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane. Cyclic voltammetry reveals oxidation potentials shift by +0.3 V with chloro-substituents, making derivatives suitable as antioxidants in high-temperature applications .

Methodological Considerations

Q. What strategies mitigate data contradictions in thermal analysis (e.g., DSC vs. TGA)?

  • DSC: Use heating rates ≤10°C/min to resolve overlapping thermal events (e.g., glass transitions).
  • TGA: Pair with evolved gas analysis (EGA-MS) to distinguish decomposition steps (e.g., loss of hydroxyl groups vs. propane backbone cleavage). Contradictions often arise from sample preparation (e.g., crystallinity differences); annealing samples at 50°C for 24 hours improves reproducibility .

Q. How can researchers validate the ecological impact of this compound in compliance with REACH?

Conduct OECD 301F biodegradability tests (28-day aerobic conditions) and Daphnia magna acute toxicity assays (EC50 determination). Data from analogs suggest moderate ecotoxicity (EC50 ~10 mg/L), necessitating wastewater treatment protocols (e.g., activated carbon adsorption) to limit environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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